Enantioselective Biocatalytic Reduction: (S)-CHPM Produced with >99% ee vs. C. magnoliae (75% ee) and L. pseudomesenteroides N13 (99% ee, Optimised)
In a direct head-to-head screen of 10 bacterial and fungal strains, Lactobacillus paracasei BD101 produced (S)-cyclohexyl(phenyl)methanol with >99% enantiomeric excess and 92% preparative yield (5.602 g isolated) [1]. By contrast, an earlier screen of 129 fungal and yeast strains yielded Candida magnoliae MY 1785, which produced the opposite (+) enantiomer with only 75% ee and 55% conversion [2]. A subsequent study with Leuconostoc pseudomesenteroides N13 under distance-based design-focused optimisation achieved 99% ee, 99% conversion, and 96% yield, representing a comparable but computationally optimised alternative that requires 72 h incubation at 30 °C and pH 6.46 [3]. The L. paracasei BD101 system therefore offers the highest reported enantioselectivity without requiring mathematical optimisation modelling.
| Evidence Dimension | Enantiomeric excess and preparative yield in asymmetric reduction of cyclohexyl(phenyl)methanone |
|---|---|
| Target Compound Data | (S)-CHPM: >99% ee, 92% yield (preparative scale, 5.602 g), catalysed by Lactobacillus paracasei BD101 [1] |
| Comparator Or Baseline | Comparator 1: (+) cyclohexylphenyl alcohol: 75% ee (enantiomer assignment not specified as S or R), 55% yield, catalysed by Candida magnoliae MY 1785 [2]; Comparator 2: (S)-CHPM: 99% ee, 99% conversion, 96% yield, catalysed by Leuconostoc pseudomesenteroides N13 under optimised conditions (pH 6.46, 30 °C, 72 h, 199 rpm) [3] |
| Quantified Difference | L. paracasei BD101 achieves >99% ee vs. 75% ee for C. magnoliae (Δ >24 percentage points); yield 92% vs. 55% (Δ 37 percentage points); L. paracasei BD101 achieves preparative scale without mathematical optimisation, in contrast to L. pseudomesenteroides N13 which requires a design-focused optimisation model. |
| Conditions | Whole-cell biocatalysis; substrates: cyclohexyl(phenyl)methanone; L. paracasei BD101: optimised reaction conditions (systematically optimised in study); C. magnoliae MY 1785: preparative scale bioconversion; L. pseudomesenteroides N13: DBDM-optimised conditions |
Why This Matters
Procurement of enantiopure (S)-CHPM requires selecting the appropriate biocatalytic route; L. paracasei BD101 provides the highest reported ee with preparative-scale validation, enabling synthesis of chiral intermediates without the enantiomeric impurity burden that compromises downstream pharmaceutical applications.
- [1] Şahin, E., Serencam, H. & Dertli, E. Whole cell application of Lactobacillus paracasei BD101 to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol. Chirality 31(3), 211–218 (2019). DOI: 10.1002/chir.23048. View Source
- [2] Asymmetric Bioreduction of Cyclohexylphenyl Ketone to Its Corresponding Alcohol (+)Cyclohexylphenyl Alcohol by the Yeast Candida magnoliae MY-1785. J. Ferment. Bioeng. 83(4), 395–396 (1997). View Source
- [3] Efficient bioreduction of cyclohexyl phenyl ketone by Leuconostoc pseudomesenteroides N13 biocatalyst using a distance-based design-focused optimization model. Mol. Catal. 528, 112474 (2022). DOI: 10.1016/j.mcat.2022.112474. View Source
